6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that belongs to the class of purino[7,8-a]imidazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
6-(2-Ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl ring and the ethoxyethyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields .
Properties
IUPAC Name |
6-(2-ethoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-4-27-11-10-23-14(13-8-6-5-7-9-13)12-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h5-9,12H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLRLFSCNVCFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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